molecular formula C10H11BrN2O B1407738 5-bromo-1-(2-methoxyethyl)-1H-benzimidazole CAS No. 1374145-25-1

5-bromo-1-(2-methoxyethyl)-1H-benzimidazole

Cat. No. B1407738
CAS RN: 1374145-25-1
M. Wt: 255.11 g/mol
InChI Key: FFUYWVOODFMGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-1-(2-methoxyethyl)-1H-benzimidazole (5-Br-MEOBI) is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound that is composed of a benzimidazole ring with a bromine atom attached to the five-membered ring. 5-Br-MEOBI has been found to have a number of important biochemical and physiological effects, and has been used in a variety of lab experiments.

Scientific Research Applications

Anti-microbial and Anti-tubercular Activity

Research has shown that certain benzimidazole derivatives exhibit significant anti-microbial and anti-tubercular activities. For instance, novel 5-(nitro/bromo)-styryl-2-benzimidazoles have been synthesized and tested for their effectiveness against various microorganisms, including Mycobacterium tuberculosis, Staphylococcus aureus, Escherichia coli, and Candida albicans, showing promising results (Shingalapur, Hosamani, & Keri, 2009).

Anti-cancer Activity

Several studies have explored the anti-cancer potential of benzimidazole derivatives. For instance, 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives have demonstrated significant anti-leukemic properties, indicating their potential as chemotherapeutic agents (Gowda et al., 2009). Additionally, 2-(4-phenoxyphenyl)-1H-benzimidazole derivatives have shown notable cytotoxic activity against human chronic myelogenous leukemia cell line K562, implicating their use in cancer treatment (Gurkan-Alp et al., 2015).

Antifungal and Antiviral Activities

Benzimidazole derivatives have also been recognized for their antifungal and antiviral properties. Novel benzimidazole derivatives have displayed potential antifungal activities against various Candida species (Ahmadi & Nahri-Niknafs, 2011). In the context of antiviral activity, certain benzimidazole analogues have been effective against human herpesviruses and hold potential as non-nucleoside analogues for HIV treatment (Porcari et al., 1998).

properties

IUPAC Name

5-bromo-1-(2-methoxyethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-14-5-4-13-7-12-9-6-8(11)2-3-10(9)13/h2-3,6-7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUYWVOODFMGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-(2-methoxyethyl)-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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